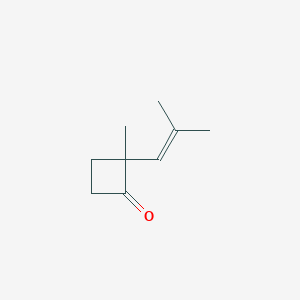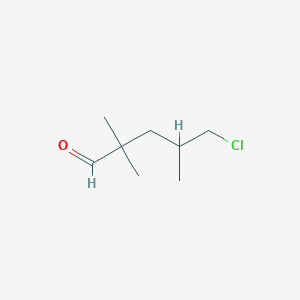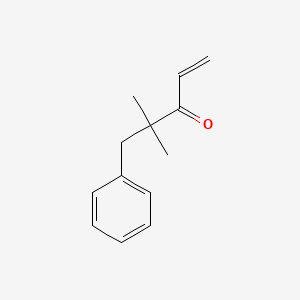
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride is a synthetic organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a 2-chloroprop-1-en-1-yl group and an ethyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride typically involves the reaction of 2-chloroprop-1-en-1-yl chloride with 3-ethyl-1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-ethyl-1,3-benzothiazole+2-chloroprop-1-en-1-yl chloride→2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Azides, cyanides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloroprop-1-en-1-yl)-3-methyl-1,3-benzothiazol-3-ium chloride
- 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium bromide
- 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide
Uniqueness
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propiedades
Número CAS |
41426-03-3 |
|---|---|
Fórmula molecular |
C12H13Cl2NS |
Peso molecular |
274.2 g/mol |
Nombre IUPAC |
2-(2-chloroprop-1-enyl)-3-ethyl-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C12H13ClNS.ClH/c1-3-14-10-6-4-5-7-11(10)15-12(14)8-9(2)13;/h4-8H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RBDZTYJFIHAYLE-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(SC2=CC=CC=C21)C=C(C)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)







![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)



